molecular formula C20H23N3O5S B3313222 1-(3,5-dimethoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea CAS No. 946350-70-5

1-(3,5-dimethoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea

Cat. No. B3313222
CAS RN: 946350-70-5
M. Wt: 417.5 g/mol
InChI Key: XVSMGGMYQDIMRJ-UHFFFAOYSA-N
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Description

1-(3,5-dimethoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea, also known as SU4312, is a synthetic small molecule that has been extensively studied for its potential applications in scientific research. This compound was first synthesized in 1999 and has since been used in various studies to investigate its mechanism of action and potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 1-(3,5-dimethoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea involves its inhibition of certain protein kinases, including vascular endothelial growth factor receptor 2 (VEGFR2) and platelet-derived growth factor receptor (PDGFR). These kinases play a critical role in various cellular processes, including cell growth, differentiation, and survival. By blocking the activity of these kinases, this compound can inhibit the growth and proliferation of cancer cells and improve cardiac function in animal models.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific cellular context and the target protein kinases involved. In cancer cells, this compound can induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth and proliferation. In cardiac cells, this compound can improve contractile function and reduce inflammation, leading to improved cardiac function. In neuronal cells, this compound can enhance synaptic plasticity and improve memory and learning.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(3,5-dimethoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea in lab experiments include its well-defined mechanism of action, its high potency and selectivity for certain protein kinases, and its ability to inhibit tumor growth and improve cardiac function in animal models. However, the limitations of using this compound include its low solubility in water, its potential toxicity at high concentrations, and its limited bioavailability in vivo.

Future Directions

There are several future directions for the use of 1-(3,5-dimethoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea in scientific research. One potential direction is the development of more potent and selective analogs of this compound that can target specific protein kinases involved in disease processes. Another direction is the investigation of the potential therapeutic benefits of this compound in other disease contexts, such as neurodegenerative diseases and autoimmune disorders. Additionally, the development of new drug delivery methods and formulations may improve the bioavailability and efficacy of this compound in vivo.

Scientific Research Applications

1-(3,5-dimethoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea has been widely used in scientific research for its potential applications in various fields, including cancer research, cardiovascular disease, and neuroscience. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of certain protein kinases. In cardiovascular disease, this compound has been shown to improve cardiac function and reduce inflammation in animal models. In neuroscience, this compound has been shown to enhance memory and learning in animal models.

properties

IUPAC Name

1-(3,5-dimethoxyphenyl)-3-[2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c1-13-19(17-6-4-5-7-18(17)22-13)29(25,26)9-8-21-20(24)23-14-10-15(27-2)12-16(11-14)28-3/h4-7,10-12,22H,8-9H2,1-3H3,(H2,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSMGGMYQDIMRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)S(=O)(=O)CCNC(=O)NC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3,5-dimethoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea
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1-(3,5-dimethoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea
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1-(3,5-dimethoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea
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1-(3,5-dimethoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea
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1-(3,5-dimethoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea
Reactant of Route 6
1-(3,5-dimethoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.